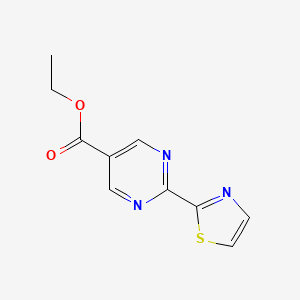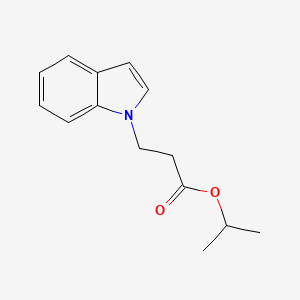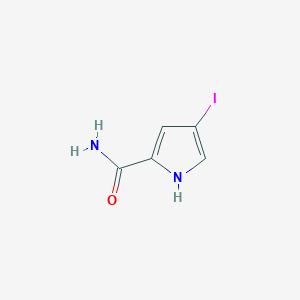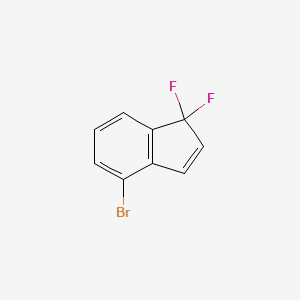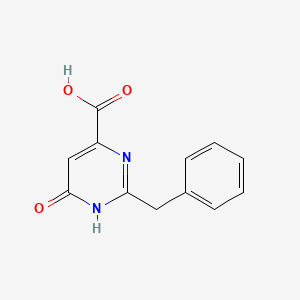
2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ベンジル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸は、ジヒドロピリミジン類に属する化合物です。これらの化合物は、多様な生物活性で知られており、その潜在的な治療用途について広く研究されています。2-ベンジル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸の構造には、ジヒドロピリミジン環の第2位にベンジル基が結合しており、第6位にケト基、第4位にカルボン酸基が結合しています。
準備方法
合成経路および反応条件
2-ベンジル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸の合成は、通常、多段階有機反応を伴います。一般的な方法の1つは、ビギネリ反応です。これは、アルデヒド、β-ケトエステル、および尿素を酸性条件下で縮合させる反応です。この反応は、塩酸や硫酸などのさまざまな酸によって触媒され、通常、ジヒドロピリミジン環の形成を促進するために加熱が必要です。
工業生産方法
この化合物の工業生産には、収率と純度を高めるためにビギネリ反応を最適化することが含まれる場合があります。これには、ルイス酸などのより効率的な触媒を使用したり、反応速度とスケーラビリティを向上させるために連続フロー反応器を実装したりすることが含まれます。
化学反応の分析
反応の種類
2-ベンジル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸は、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、ケト基をヒドロキシル基に変換するために使用でき、化合物の性質が変わります。
置換: ベンジル基またはその他の置換基は、求核置換反応または求電子置換反応によって異なる基に置換することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤がよく使用されます。
置換: ハロゲン (例:塩素、臭素) や有機金属化合物などの試薬は、置換反応を促進することができます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生じる可能性があり、還元はアルコールを生じる可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体を生じる可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のための構成要素として役立ち、新しい材料の開発に使用することができます。
生物学: この化合物は、プリン代謝に関与するキサンチンオキシダーゼなどの酵素の阻害剤としての可能性を示しています.
医学: この化合物の生物活性は、特に高尿酸血症や痛風関連の病気に対する薬物開発の候補になっています.
産業: 医薬品の製造に、またその他の生物活性化合物の合成における中間体として使用することができます。
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
2-ベンジル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。たとえば、キサンチンオキシダーゼ阻害剤として、この化合物は酵素の活性部位に結合し、ヒポキサンチンからキサンチン、そしてその後尿酸への酸化を阻害します 。この阻害は、体内の尿酸レベルを低下させる可能性があり、高尿酸血症関連の病気の治療に役立ちます。
類似化合物との比較
類似化合物
2-置換-6-オキソ-1,6-ジヒドロピリミジン-5-カルボン酸: これらの化合物は、類似の核心構造を共有していますが、ジヒドロピリミジン環に結合した置換基が異なります.
2-(4-アルコキシ-3-シアノ)フェニル-6-オキソ-1,6-ジヒドロピリミジン-5-カルボン酸: これらの誘導体は、強力なキサンチンオキシダーゼ阻害活性を示し、2-ベンジル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸と構造的に関連しています.
独自性
2-ベンジル-6-オキソ-1,6-ジヒドロピリミジン-4-カルボン酸の独自性は、その特定の置換パターンにあります。これは、その生物活性と化学反応性に影響を与える可能性があります。第2位にベンジル基、第4位にカルボン酸基が存在することにより、特定の酵素や受容体との結合親和性を高めることができ、研究開発のための貴重な化合物となります。
特性
CAS番号 |
896939-16-5 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
2-benzyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-7-9(12(16)17)13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |
InChIキー |
ITQOLQHEPHAYSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




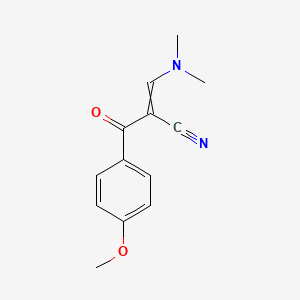
![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)

![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
